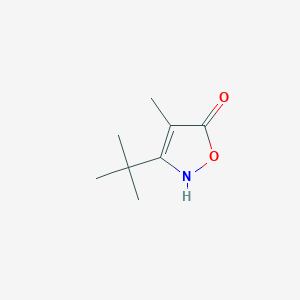
2-Propinal
Descripción general
Descripción
2-Propynal, also known as propiolaldehyde, is an organic compound with the chemical formula HC≡C-CHO. It is a simple aldehyde with both a carbon-carbon triple bond and a formyl group. 2-Propynal is of significant interest in both organic chemistry and astrochemistry due to its unique structure and reactivity .
Aplicaciones Científicas De Investigación
2-Propynal has several applications in scientific research:
Astrochemistry: 2-Propynal has been detected in the interstellar medium and is studied for its role in the formation of complex organic molecules in space.
Organic Synthesis: Due to its reactive triple bond and aldehyde group, propynal is used as a building block in organic synthesis to create more complex molecules.
Safety and Hazards
Propynal is an explosive compound . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Análisis Bioquímico
Biochemical Properties
It is hypothesized to be a possible metabolite of pargyline, a monoamine oxidase inhibitor used as an antihypertensive agent . It is also known to induce hepatocyte toxicity in vivo in rats
Temporal Effects in Laboratory Settings
A study on the interstellar molecule with an exceptionally strong C≡C infrared band, which includes 2-Propynal, has been conducted . This study provides the first infrared spectra of amorphous and crystalline forms of 2-Propynal at multiple temperatures .
Metabolic Pathways
It is hypothesized to be a possible metabolite of pargyline, suggesting that it may be involved in the metabolic pathways of monoamine oxidase inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propynal can be synthesized through several methods:
Oxidation of Propargyl Alcohol: One common method involves the oxidation of propargyl alcohol (HC≡C-CH2OH) using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Dehydrogenation of Propargyl Alcohol: Another method involves the dehydrogenation of propargyl alcohol using catalysts like copper chromite.
Industrial Production Methods: Industrial production of propynal typically involves the catalytic dehydrogenation of propargyl alcohol. This process is carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
2-Propynal undergoes various types of chemical reactions due to its reactive triple bond and aldehyde group:
Oxidation: 2-Propynal can be oxidized to propiolic acid (HC≡C-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to propargyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Addition Reactions: 2-Propynal can participate in addition reactions with nucleophiles.
Cycloaddition Reactions: It can also undergo [2 + 2] cycloaddition with unactivated cycloalkenes to form cyclobutene derivatives.
Mecanismo De Acción
The mechanism of action of propynal involves its reactive triple bond and aldehyde group. The carbon-carbon triple bond can participate in various addition and cycloaddition reactions, while the aldehyde group can undergo oxidation and reduction reactions. These reactive sites make propynal a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
2-Propynal is unique due to its combination of a carbon-carbon triple bond and an aldehyde group. Similar compounds include:
Cyclopropenone: Another compound with a similar structure but with a cyclopropenone ring instead of a triple bond.
2-Propynal’s unique structure and reactivity make it a valuable compound in both scientific research and industrial applications.
Propiedades
IUPAC Name |
prop-2-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O/c1-2-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNJLGFTSIAHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060790 | |
| Record name | 2-Propynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Propyn-1-al | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
624-67-9 | |
| Record name | Propynal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiolaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propynal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propynal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYNAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ8A65XF7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)













